molecular formula C6H3BrClF5O2S2 B1407775 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706453-16-8

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1407775
CAS No.: 1706453-16-8
M. Wt: 381.6 g/mol
InChI Key: SXZAJNZMXREQNJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride is a specialized chemical compound with the molecular formula C6H3BrClF5O2S2 and a molecular weight of 381.57 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Chemical Reactions Analysis

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom and the sulfonyl chloride group can be substituted with other functional groups using appropriate reagents and conditions.

    Addition Reactions: The pentafluorosulfur group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as an electrophile, with the bromine and sulfonyl chloride groups serving as reactive sites for nucleophilic attack. The pentafluorosulfur group can also participate in reactions, influencing the overall reactivity and stability of the compound.

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZAJNZMXREQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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